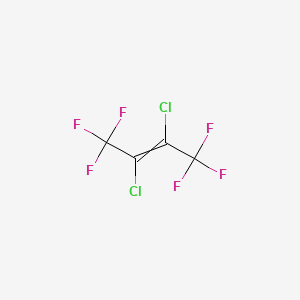

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B8767930

M. Wt: 232.94 g/mol

InChI Key: XDIDQEGAKCWQQP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05208396

Procedure details

2,3-Dichlorohexafluorobut-2-ene 300 g) and iodine 150 g) were charged into a 1 liter stirred autoclave. The autoclave was sealed, cooled and evacuated. It was then charged with hydrogen to 500 psi at room temperature. The autoclave was heated to 260° C. and the hydrogen pressure was increased to 1500 psi. The temperature was held at 260° C. with periodic additions of hydrogen to maintain a pressure of 1500 psi. After 15 hours no more hydrogen was being consumed by the reaction. The temperature was held for an additional six hours and then the clave was cooled and the gases were vented. The liquid was washed with water, saturated sodium thiosulfate solution, and then analyzed by GC/IR. Analysis showed that it contained 0.5% 1,1,1,4,4,4-hexafluorobutane, 85% 2 chloro-1,1,1,4,4,4-hexafluorobutane, and 13.5% of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers. Distillation on a concentric tube column gave 78 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane, and 25 g of 2,3 -dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9].[Cl:12][CH:7]([CH:2]([Cl:1])[C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(F)(F)F)=C(C(F)(F)F)Cl

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

260 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was then charged with hydrogen to 500 psi at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the hydrogen pressure was increased to 1500 psi

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at 260° C. with periodic additions of hydrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pressure of 1500 psi

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 15 hours no more hydrogen was being consumed by the reaction

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the clave was cooled

|

WASH

|

Type

|

WASH

|

|

Details

|

The liquid was washed with water, saturated sodium thiosulfate solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation on a concentric tube column

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(F)(F)F)CC(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 78 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(F)(F)F)C(C(F)(F)F)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05208396

Procedure details

2,3-Dichlorohexafluorobut-2-ene 300 g) and iodine 150 g) were charged into a 1 liter stirred autoclave. The autoclave was sealed, cooled and evacuated. It was then charged with hydrogen to 500 psi at room temperature. The autoclave was heated to 260° C. and the hydrogen pressure was increased to 1500 psi. The temperature was held at 260° C. with periodic additions of hydrogen to maintain a pressure of 1500 psi. After 15 hours no more hydrogen was being consumed by the reaction. The temperature was held for an additional six hours and then the clave was cooled and the gases were vented. The liquid was washed with water, saturated sodium thiosulfate solution, and then analyzed by GC/IR. Analysis showed that it contained 0.5% 1,1,1,4,4,4-hexafluorobutane, 85% 2 chloro-1,1,1,4,4,4-hexafluorobutane, and 13.5% of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers. Distillation on a concentric tube column gave 78 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane, and 25 g of 2,3 -dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9].[Cl:12][CH:7]([CH:2]([Cl:1])[C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(F)(F)F)=C(C(F)(F)F)Cl

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

260 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was then charged with hydrogen to 500 psi at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the hydrogen pressure was increased to 1500 psi

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at 260° C. with periodic additions of hydrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pressure of 1500 psi

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 15 hours no more hydrogen was being consumed by the reaction

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the clave was cooled

|

WASH

|

Type

|

WASH

|

|

Details

|

The liquid was washed with water, saturated sodium thiosulfate solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation on a concentric tube column

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(F)(F)F)CC(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 78 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(F)(F)F)C(C(F)(F)F)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |